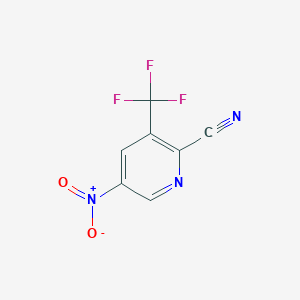

5-Nitro-3-(trifluoromethyl)picolinonitrile

Descripción

Contextual Significance as a Heterocyclic Nitrile Derivative

Heterocyclic nitriles are a class of organic compounds that feature a nitrile (-C≡N) group attached to a heterocyclic ring. These compounds are of considerable importance in organic synthesis due to the versatile reactivity of the nitrile group. Nitriles can be transformed into a variety of other functional groups, including amines, amides, carboxylic acids, and ketones, making them valuable intermediates in the construction of more complex molecules.

The pyridine (B92270) ring, a common scaffold in pharmaceuticals and agrochemicals, coupled with the reactive nitrile group, makes picolinonitrile derivatives like 5-Nitro-3-(trifluoromethyl)picolinonitrile particularly useful. The trifluoromethyl group (-CF₃) is a key feature in many modern pharmaceuticals. google.com Its high electronegativity and lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. google.com

Importance in Contemporary Organic Synthesis Paradigms

In the realm of modern organic synthesis, this compound serves as a valuable starting material for the creation of more complex and often biologically active molecules. One of the most notable applications of this compound is its role as a key precursor in the synthesis of Apalutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer. justia.comsmolecule.com

The synthetic pathway to Apalutamide highlights the utility of this compound. A crucial step in this process involves the reduction of the nitro group on the picolinonitrile ring to an amine, yielding 5-Amino-3-(trifluoromethyl)picolinonitrile. chemicalbook.comnbinno.com This transformation is a pivotal step, as the resulting amino group can be further functionalized to build the complex structure of the final drug molecule. smolecule.com

A common method for this reduction involves the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. nbinno.com This reaction selectively reduces the nitro group without affecting the nitrile or trifluoromethyl groups, demonstrating a key aspect of its synthetic utility. The resulting 5-Amino-3-(trifluoromethyl)picolinonitrile is then converted into 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile, another critical intermediate in the synthesis of Apalutamide. smolecule.com

The journey from this compound to a complex pharmaceutical agent like Apalutamide underscores its importance as a building block in contemporary organic synthesis. The specific arrangement of its functional groups allows for sequential and selective chemical modifications, a cornerstone of modern drug development.

Chemical Compound Information

| Compound Name | Synonyms | Molecular Formula | CAS Number |

| This compound | 2-Cyano-5-nitro-3-(trifluoromethyl)pyridine | C₇H₂F₃N₃O₂ | 573762-57-9 |

| Apalutamide | 4-(7-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide | C₂₁H₁₅F₄N₅O₂S | 956104-40-8 |

| 5-Amino-3-(trifluoromethyl)picolinonitrile | 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile | C₇H₄F₃N₃ | 573762-62-6 |

| 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile | - | C₈H₂F₃N₃S | 1437823-73-0 |

Synthesis and Reaction Data

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Iron (Fe), Acetic Acid/Hydrochloric Acid | 5-Amino-3-(trifluoromethyl)picolinonitrile | Reduction |

| 5-Amino-3-(trifluoromethyl)picolinonitrile | Thiophosgene (B130339) (CSCl₂) | 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile | Isothiocyanation |

Structure

3D Structure

Propiedades

IUPAC Name |

5-nitro-3-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3N3O2/c8-7(9,10)5-1-4(13(14)15)3-12-6(5)2-11/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGUNYFTVCEPGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401228996 | |

| Record name | 5-Nitro-3-(trifluoromethyl)-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401228996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573762-57-9 | |

| Record name | 5-Nitro-3-(trifluoromethyl)-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573762-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-3-(trifluoromethyl)-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401228996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nitro-3-trifluoromethylpyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Nitro 3 Trifluoromethyl Picolinonitrile and Its Direct Precursors

Halogen-Nitrile Exchange Strategies in Pyridine (B92270) Derivatives

A common and effective method for the introduction of a nitrile group at the 2-position of a pyridine ring is through a halogen-nitrile exchange reaction. This nucleophilic substitution process typically involves the displacement of a halide ion (such as chloro or bromo) by a cyanide source. The reactivity of the halogenated pyridine is a key factor, with the nature of the halogen and the electronic effects of other substituents on the ring influencing the reaction conditions required.

Copper(I) Cyanide Catalysis in Cyano-Group Introduction

The use of copper(I) cyanide is a well-established method for the cyanation of aryl and heteroaryl halides. This reagent is particularly effective for the conversion of 2-halopyridines to their corresponding 2-cyanopyridine (B140075) derivatives. The reaction, often referred to as the Rosenmund-von Braun reaction, typically requires high temperatures and is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP).

One reported synthesis of a closely related compound, 3-Nitro-5-trifluoromethyl-pyridine-2-carbonitrile, utilizes this methodology. chemicalbook.com The process involves the reaction of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (B1587248) with copper(I) cyanide in N-methyl-2-pyrrolidinone at an elevated temperature. chemicalbook.com This transformation directly installs the nitrile group at the 2-position, displacing the chloride.

| Starting Material | Reagent | Solvent | Temperature | Product | Yield |

| 2-chloro-3-nitro-5-(trifluoromethyl)pyridine | Copper(I) Cyanide | N-methyl-2-pyrrolidinone | 175 °C | 3-Nitro-5-trifluoromethyl-pyridine-2-carbonitrile | 56% |

Data from a representative synthesis of a related compound. chemicalbook.com

While effective, these traditional copper-catalyzed cyanations can present challenges, including the use of stoichiometric amounts of copper salts, which can lead to toxic waste streams, and the harsh reaction conditions. google.com Modern advancements have explored palladium-catalyzed cyanation reactions, which can sometimes offer milder conditions and broader substrate scope.

Electrophilic Nitration Approaches on (Trifluoromethyl)picolinonitrile Scaffolds

The introduction of a nitro group onto an aromatic ring is typically achieved through electrophilic aromatic substitution. The standard nitrating agent is a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). Pyridine itself is an electron-deficient heteroarene, making electrophilic substitution reactions more challenging than for benzene (B151609) and often requiring forcing conditions. youtube.com

The position of nitration on a substituted pyridine ring is directed by the electronic properties of the existing substituents. In the context of synthesizing 5-Nitro-3-(trifluoromethyl)picolinonitrile, the nitration step is often performed on a precursor molecule before the introduction of the nitrile group. This is because the trifluoromethyl group is a strongly deactivating, meta-directing group, and the nitrile group is also deactivating.

A plausible synthetic route involves the nitration of a 3-(trifluoromethyl)pyridine (B54556) derivative. The trifluoromethyl group at the 3-position would direct the incoming electrophile (the nitronium ion) to the 5-position.

| Reagent | Conditions | Outcome |

| Nitric Acid / Sulfuric Acid | Elevated Temperatures | Formation of the nitronium ion (NO₂⁺) and subsequent electrophilic attack on the pyridine ring. |

| Trifluoroacetic Acid / Nitric Acid | Room Temperature | A milder system where trifluoroacetic acid can act as a promoter for nitration. rsc.org |

The synthesis of nitroaromatic compounds can also be achieved through ring transformation reactions, offering an alternative to direct nitration in some cases. nih.gov

Functionalization of Pyridine and Picolinic Acid Precursors

Building the this compound molecule often starts with simpler, more readily available pyridine or picolinic acid precursors. The key is the strategic and sequential introduction of the trifluoromethyl, nitrile, and nitro groups.

Strategic Trifluoromethylation at Designated Positions

The introduction of a trifluoromethyl (CF₃) group onto a pyridine ring is a critical step and can be accomplished through various methods. Historically, the fluorination of a trichloromethyl group with reagents like antimony trifluoride or hydrogen fluoride (B91410) has been employed. nih.govgoogle.com For instance, 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) can be fluorinated to produce 2,3-dichloro-5-(trifluoromethyl)pyridine. google.com

More recent methodologies have focused on the direct C-H trifluoromethylation of pyridine rings. These reactions can be challenging due to the need for regioselectivity. However, methods have been developed for the selective trifluoromethylation at the 3-position of pyridine derivatives through a nucleophilic activation pathway involving hydrosilylation followed by reaction with an electrophilic CF₃ source like a Togni reagent. chemistryviews.orgchemrxiv.orgacs.org Copper-catalyzed trifluoromethylation of organohalides is another important strategy. researchgate.netnih.gov

Introduction of the Nitrile Moiety via Cyanation

As discussed in section 2.1, the nitrile group is frequently introduced by displacing a halogen atom. This cyanation can be performed on a pyridine ring that already contains the trifluoromethyl and nitro groups. For example, a key intermediate, 2-halo-5-nitro-3-(trifluoromethyl)pyridine, can undergo a cyanation reaction to yield the final product. patsnap.com The choice of cyanide source (e.g., copper(I) cyanide, sodium cyanide, potassium cyanide) and catalyst system (e.g., copper- or palladium-based) is crucial for a successful transformation. google.comepo.org

Alternative approaches for synthesizing nitriles include palladium-catalyzed oxidative formal [4+1] annulation of pyridine-substituted acrylonitriles. ccspublishing.org.cn

Preparation of Key Halogenated Pyridine Intermediates for this compound Synthesis

The synthesis of this compound heavily relies on the availability of appropriately substituted halogenated pyridine intermediates. These intermediates serve as versatile platforms for the subsequent introduction of the nitrile and other functional groups.

A key precursor is 2-chloro-3-nitro-5-(trifluoromethyl)pyridine . This compound contains the necessary trifluoromethyl and nitro groups in the correct positions, with a chloro group at the 2-position ready for displacement by a cyanide nucleophile. The synthesis of this intermediate can be achieved from 2-hydroxy-3-nitro-5-trifluoromethylpyridine by reaction with a chlorinating agent such as phosphorus oxychloride. chemicalbook.com

Another important class of intermediates includes compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine . This molecule can be synthesized from 3-picoline through a multi-step process involving chlorination and fluorination. nih.gov This intermediate could then potentially be nitrated and subsequently cyanated to form the desired product.

| Intermediate | Precursor | Key Transformation |

| 2-chloro-3-nitro-5-(trifluoromethyl)pyridine | 2-hydroxy-3-nitro-5-trifluoromethylpyridine | Chlorination (e.g., with POCl₃) chemicalbook.com |

| 2,3-dichloro-5-(trifluoromethyl)pyridine | 2,3-dichloro-5-(trichloromethyl)pyridine | Vapor-phase fluorination nih.gov |

| 2-chloro-5-(trifluoromethyl)pyridine | 2-chloro-5-(trichloromethyl)pyridine | Fluorination with anhydrous HF google.com |

Chemical Reactivity and Mechanistic Investigations of 5 Nitro 3 Trifluoromethyl Picolinonitrile

Nucleophilic Aromatic Substitution Reactions of the Nitro Group

The pyridine (B92270) ring in 5-Nitro-3-(trifluoromethyl)picolinonitrile is significantly electron-deficient due to the combined inductive and resonance effects of the nitro, trifluoromethyl, and cyano substituents. This pronounced electrophilic character makes the ring susceptible to nucleophilic aromatic substitution (SNAr). In many activated aromatic systems, a nitro group can function as the leaving group upon attack by a potent nucleophile. For a reaction to proceed via this pathway, the nucleophile must attack the carbon atom bearing the nitro group, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial and is enhanced by the presence of other electron-wthdrawing groups that can delocalize the negative charge. While theoretically possible for this compound, the most common reactive pathway for the nitro group in this and similar compounds is reduction rather than substitution.

Formation of Aminated Derivatives through Nitro Group Reduction

The conversion of the nitro group to an amine is a fundamental and widely utilized transformation for this compound, providing a key synthetic intermediate, 5-Amino-3-(trifluoromethyl)picolinonitrile. chemicalbook.comchemicalbook.com This reduction changes the electronic properties of the molecule dramatically, converting the strongly electron-withdrawing and meta-directing nitro group into a strongly electron-donating and ortho-, para-directing amino group. This transformation can be achieved through several reliable methods, including catalytic hydrogenation and metal-mediated reduction. chemicalbook.com

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes to their corresponding anilines. This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. For substrates like this compound, common catalysts are typically based on noble metals supported on activated carbon. The reaction proceeds by the adsorption of both the nitro compound and hydrogen onto the catalyst surface, followed by the stepwise reduction of the nitro group to nitroso, hydroxylamino, and finally amino functionalities. The nitrile group on the molecule is generally stable under typical nitro group hydrogenation conditions, although harsh conditions could potentially lead to its reduction.

| Catalyst | Typical Solvent | Typical Pressure | Typical Temperature |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Methanol, Ethanol (B145695), Ethyl Acetate (B1210297) | 1-5 atm | Room Temperature |

| Platinum(IV) Oxide (PtO₂) | Ethanol, Acetic Acid | 1-4 atm | Room Temperature |

| Raney Nickel (Raney Ni) | Ethanol | 3-10 atm | Room Temperature to 50°C |

The reduction of this compound to 5-Amino-3-(trifluoromethyl)picolinonitrile is well-documented using dissolving metal reduction systems. These methods are highly effective and often preferred in laboratory settings due to their operational simplicity. Iron powder in an acidic medium is a classic and cost-effective choice for this transformation. The reaction involves the single-electron transfer from the metal surface to the nitro group, which, after protonation, is sequentially reduced to the amine. Published procedures demonstrate high yields for this specific conversion. chemicalbook.comchemicalbook.com

One documented method involves reacting this compound with iron powder in a mixture of ethyl acetate and acetic acid. Heating this mixture results in the formation of the desired 5-Amino-3-(trifluoromethyl)picolinonitrile in high yield. chemicalbook.comchemicalbook.com An alternative procedure utilizes iron powder in a mixture of ethanol and ethyl acetate with a catalytic amount of hydrochloric acid, also affording the product in excellent yield. chemicalbook.com

| Reagents | Solvent System | Conditions | Yield | Reference |

|---|---|---|---|---|

| Iron powder | Ethyl Acetate / Acetic Acid | Heated for 15 hours | 91% | chemicalbook.comchemicalbook.com |

| Iron powder, HCl (cat.) | Ethanol / Ethyl Acetate | Reflux for 12 hours | 95% | chemicalbook.com |

Oxidative Transformations of the Nitro Moiety

While the reduction of the nitro group is a common reaction, its oxidation is far less prevalent and not well-documented for this compound. Oxidative reactions of nitroarenes are generally challenging and require specific reagents and conditions. In principle, oxidative procedures could target other parts of the molecule or, under harsh conditions, lead to degradation of the pyridine ring. There is currently a lack of specific literature detailing the controlled oxidation of the nitro group in this compound, suggesting it is not a synthetically exploited pathway.

Intramolecular Cyclization Pathways and Product Architectures

The structure of this compound and its aminated derivative, 5-Amino-3-(trifluoromethyl)picolinonitrile, offers potential for intramolecular cyclization reactions to form fused heterocyclic systems. For instance, the spatial proximity of the amino group (once the nitro group is reduced) and the nitrile group at the C-2 position could facilitate a cyclization reaction. Under appropriate conditions (e.g., treatment with a strong acid or base), an intramolecular nucleophilic attack of the amino group onto the carbon of the nitrile could lead to the formation of a fused pyrimidinone or a related bicyclic architecture after subsequent tautomerization or rearrangement. However, specific examples of such intramolecular cyclizations originating from this compound are not extensively reported in the scientific literature, and this remains an area for potential synthetic exploration.

Influence of the Trifluoromethyl Group on Pyridine Ring Electrophilicity

The trifluoromethyl (-CF₃) group at the C-3 position plays a critical role in defining the chemical reactivity of the pyridine ring. The -CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of the fluorine atoms. Its effect is primarily inductive (through-bond polarization), which significantly lowers the electron density across the entire pyridine ring system. nih.gov

This substantial decrease in electron density, or increase in electrophilicity, has two major consequences:

Activation towards Nucleophilic Attack : The trifluoromethyl group, in concert with the nitro and cyano groups, strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). It makes the ring carbons more susceptible to attack by nucleophiles, facilitating reactions that might not occur on a less substituted pyridine. nih.gov

Deactivation towards Electrophilic Attack : Conversely, the powerful electron-withdrawing nature of the -CF₃ group deactivates the ring towards electrophilic aromatic substitution (e.g., nitration, halogenation). The electron-poor nature of the ring makes it highly resistant to attack by electrophiles, which seek electron-rich centers.

Therefore, the trifluoromethyl group is instrumental in polarizing the pyridine ring, enhancing its character as an electrophile and predisposing it to reactions with nucleophiles, which is a cornerstone of its synthetic utility. nih.gov

Transformations Involving the Nitrile Group

The nitrile group is a versatile functional moiety capable of a variety of chemical transformations, including hydrolysis, reduction, and addition reactions. researchgate.net While specific studies detailing the transformations of the nitrile group in this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the general behavior of aromatic nitriles, influenced by the presence of the strongly electron-withdrawing nitro and trifluoromethyl groups.

The electrophilic character of the nitrile carbon is significantly enhanced by the electron-withdrawing nature of the substituents on the pyridine ring. This heightened electrophilicity makes the nitrile group in this compound particularly susceptible to nucleophilic attack.

Potential transformations of the nitrile group in this compound could include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (5-nitro-3-(trifluoromethyl)picolinic acid) or a picolinamide (B142947) intermediate. libretexts.org The reaction proceeds via nucleophilic attack of water or hydroxide (B78521) ions on the nitrile carbon. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4). libretexts.org However, the presence of the nitro group, which is also reducible, would require careful selection of reagents to achieve selectivity. calvin.edureddit.comcalvin.edu For instance, catalytic hydrogenation would likely reduce both the nitrile and the nitro group.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. libretexts.org

Conversion to Isothiocyanato Derivatives

The conversion of this compound to its corresponding isothiocyanato derivative is a multi-step process that first requires the reduction of the nitro group to an amino group. This transformation is a critical step as the amino group serves as the precursor for the formation of the isothiocyanate functionality.

Reduction of the Nitro Group: The nitro group of this compound is reduced to form 5-Amino-3-(trifluoromethyl)picolinonitrile. A common method for this reduction involves the use of powdered iron in a mixture of ethyl acetate and acetic acid. chemicalbook.com The reaction is typically heated to drive it to completion. chemicalbook.com

Formation of the Isothiocyanate: The resulting 5-Amino-3-(trifluoromethyl)picolinonitrile is then converted to 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile. This is often achieved by reacting the amino compound with thiophosgene (B130339) (CSCl2) in an inert solvent such as chloroform (B151607) or N,N-dimethylacetamide. This reaction is typically carried out at room temperature under an inert atmosphere.

The isothiocyanate group is a valuable functional group in medicinal chemistry and materials science due to its ability to react with nucleophiles like amines and thiols.

Applications of 5 Nitro 3 Trifluoromethyl Picolinonitrile As a Versatile Synthetic Intermediate

Role in Advanced Medicinal Chemistry Research

In the realm of medicinal chemistry, 5-Nitro-3-(trifluoromethyl)picolinonitrile serves as a crucial building block for the synthesis of pharmacologically active agents. The strategic placement of its reactive groups allows for sequential and selective chemical transformations to build intricate molecular architectures.

The reactivity of this compound makes it an excellent precursor for a range of bioactive molecules. nih.govmdpi.com The nitro group is particularly significant as it can be readily transformed into other functional groups. smolecule.com A primary and widely utilized reaction is the reduction of the nitro group to an amine, yielding 5-Amino-3-(trifluoromethyl)picolinonitrile. chemicalbook.comchemicalbook.comsmolecule.com This amino derivative is a key pharmaceutical intermediate itself, serving as the foundation for constructing more complex drug candidates. chemicalbook.comsmolecule.com

Furthermore, the compound is a known precursor for synthesizing 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile. The isothiocyanate group is highly reactive towards nucleophiles, such as amines and thiols, making this derivative a valuable reagent for covalently modifying biomolecules or for building heterocyclic systems like thiohydantoins. The synthetic utility of nitropyridines, in general, is well-documented for creating a wide array of compounds with potential antitumor, antiviral, and anti-neurodegenerative activities. nih.gov

| Starting Material | Reaction Type | Resulting Intermediate | CAS Number | Significance |

|---|---|---|---|---|

| This compound | Reduction of Nitro Group | 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 | Key intermediate for various pharmaceuticals. chemicalbook.comsmolecule.com |

| This compound | Multi-step synthesis | 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile | 951753-87-0 | Precursor for androgen receptor antagonists. |

The pyridine (B92270) ring is considered a "privileged scaffold" in drug design, meaning its structure is frequently found in a wide range of biologically active compounds and approved drugs. nih.govmdpi.com this compound is a valuable building block because it combines this privileged core with strategically placed functional groups that can be manipulated to create novel pharmaceutical scaffolds. smolecule.com

Its structure is integral to the synthesis of various heterocyclic compounds, including hydantoin (B18101) derivatives. nih.gov The hydantoin scaffold is another important pharmacophore known for a broad spectrum of biological activities, including anticancer and anticonvulsant properties. ekb.egthieme-connect.de By using this compound as a starting material, chemists can introduce the trifluoromethylated pyridine motif into these established scaffolds, potentially modulating their efficacy, selectivity, and pharmacokinetic properties.

A significant application of this compound is in the synthesis of molecules targeting the androgen receptor (AR), a key protein in the development of prostate cancer. nih.govnih.gov The compound is explicitly used as a reagent in the synthesis of deuterated apalutamides, which are potent AR inhibitors. chemicalbook.com

Research has demonstrated the direct use of its derivatives to create novel hydantoin-based androgen receptor antagonists. nih.gov For instance, the amino derivative, 5-Amino-3-(trifluoromethyl)picolinonitrile, can be reacted to form complex thiohydantoin structures that exhibit antagonistic activity against the androgen receptor. nih.gov The synthesis involves building the hydantoin ring system onto the pyridine core provided by the starting material. This approach has led to the development of various potent antagonists. nih.gov

| Compound Name/Identifier | Description | Reported Data |

|---|---|---|

| 5-(4-methyl-5-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)-3-(trifluoromethyl)picolinonitrile (18a) | A hydantoin derivative synthesized from the picolinonitrile scaffold. | White solid, 45% yield, m.p. 169–171 °C. nih.gov |

| 4-(3-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-5-methyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide (18c) | A more complex hydantoin-based AR antagonist. | White solid, 58% yield, m.p. 186–188 °C. nih.gov |

Contributions to Material Science Research

Beyond its pharmaceutical applications, the unique electronic and structural properties of this compound lend themselves to research in material science.

The presence of a trifluoromethyl (-CF₃) group in the molecule is of particular interest for material science. smolecule.com Fluorinated polymers are a unique class of materials known for their high thermal stability, chemical inertness, and low surface energy, properties which stem from the strength of the carbon-fluorine bond. nih.govmdpi.com While the direct polymerization of this compound is not widely reported, its structure suggests its potential as a monomer or additive for creating specialized fluorinated materials. smolecule.com Incorporating such a highly functionalized, fluorine-containing building block could be a strategy to impart specific properties, such as altered dielectric constants or refractive indices, to new polymers.

Nitriles are versatile and common ligands in coordination chemistry, capable of binding to transition metals through the lone pair of electrons on the nitrogen atom. nih.govwikipedia.org The this compound molecule possesses multiple potential coordination sites: the nitrogen of the nitrile group, the nitrogen of the pyridine ring, and the oxygen atoms of the nitro group. This multi-dentate character allows it to form stable complexes with various metal ions. mdpi.comnih.gov

The formation of such metal-organic complexes can lead to the creation of advanced materials with novel electronic, magnetic, or catalytic properties. The specific combination of a pyridine ring, a nitrile, and a trifluoromethyl group can influence the geometry and stability of the resulting metal complexes, paving the way for materials with tailored functions. smolecule.comnih.gov

Applications in Agricultural Chemical Research and Development

The unique chemical architecture of this compound, characterized by the presence of a trifluoromethyl group, a nitro group, and a nitrile function on a pyridine ring, makes it a valuable intermediate in the synthesis of complex heterocyclic compounds. These structural features are often sought after in the design of modern agrochemicals, where the incorporation of fluorine atoms can significantly enhance biological activity and metabolic stability.

Intermediates for Herbicidal and Pesticidal Agents

In the quest for novel and more effective agricultural chemicals, this compound serves as a key starting material for the synthesis of various potential herbicidal and pesticidal agents. The trifluoromethylpyridine (TFMP) moiety is a well-established pharmacophore in a wide range of commercial agrochemicals, and this compound provides a convenient route to introduce this critical structural element. nih.govnih.govacs.org

A primary application of this compound in this field is its conversion to 5-Amino-3-(trifluoromethyl)picolinonitrile. This transformation is a critical step as the resulting amino group provides a reactive handle for further molecular elaboration, allowing for the construction of a diverse library of compounds for biological screening. The reduction of the nitro group to an amine is a common and efficient reaction in organic synthesis. For instance, this conversion can be readily achieved in high yield by reacting this compound with iron powder in a mixture of ethyl acetate (B1210297) and acetic acid. chemicalbook.com

The resulting 5-Amino-3-(trifluoromethyl)picolinonitrile is a versatile building block for the synthesis of various heterocyclic systems known to exhibit herbicidal and pesticidal properties. One notable class of agrochemicals that can be accessed from this intermediate is the substituted pyrazoles. It is known that certain 5-amino-1-phenyl-pyrazoles possess herbicidal properties. researchgate.net The amino group of 5-Amino-3-(trifluoromethyl)picolinonitrile can be diazotized and subsequently coupled with active methylene (B1212753) compounds to form pyrazole (B372694) derivatives, a class of compounds extensively explored in agrochemical research for their potent biological activities.

Furthermore, the trifluoromethylpyridine scaffold is a key component in a number of successful commercial herbicides and pesticides. nih.govacs.orgjst.go.jpjst.go.jpacs.org While the direct synthesis of a currently marketed agrochemical from this compound is not extensively documented in publicly available literature, its role as a precursor to the versatile 5-Amino-3-(trifluoromethyl)picolinonitrile intermediate firmly places it within the synthetic pathways of potential next-generation crop protection agents. The strategic placement of the trifluoromethyl and cyano groups on the pyridine ring allows for a wide range of chemical modifications, making it a valuable tool for medicinal and agricultural chemists.

Below is a data table summarizing the key compounds in the synthetic pathway from this compound to potential agrochemical precursors.

| Compound Name | Structure | Role |

| This compound |  | Starting Material |

| 5-Amino-3-(trifluoromethyl)picolinonitrile |  | Key Intermediate |

| Substituted Pyrazoles | General Structure | Potential Herbicidal/Pesticidal Agents |

Spectroscopic and Chromatographic Characterization in Research of 5 Nitro 3 Trifluoromethyl Picolinonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5-Nitro-3-(trifluoromethyl)picolinonitrile and its derivatives. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, researchers can map the precise arrangement of atoms and functional groups within the molecule.

¹H NMR spectra provide information about the number, environment, and connectivity of hydrogen atoms. For a substituted picolinonitrile ring, the chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly informative. For instance, in related 3-(trifluoromethyl)pyridine (B54556) derivatives, protons on the pyridine (B92270) ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system and electron-withdrawing substituents. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum reveals the number of unique carbon environments, with the chemical shifts indicating the type of carbon (e.g., aromatic, trifluoromethyl). The carbon atom of the trifluoromethyl group (-CF₃) typically exhibits a characteristic quartet in the proton-coupled spectrum due to coupling with the three fluorine atoms, with a chemical shift influenced by the electronic environment. nih.govnih.gov For example, in various trifluoromethyl-substituted pyridines and pyrimidines, the -CF₃ carbon signal appears as a quartet with coupling constants (J) often in the range of 30-35 Hz. nih.gov

¹⁹F NMR is particularly crucial for characterizing trifluoromethylated compounds. It provides a direct method to confirm the presence and electronic environment of the -CF₃ group. A single peak in the ¹⁹F NMR spectrum is characteristic of the -CF₃ group, and its chemical shift provides insight into the electronic effects of the surrounding substituents on the pyridine ring. rsc.orgnih.gov

Table 1: Representative NMR Data for Trifluoromethyl-Substituted Heterocycles

| Compound Class | Nucleus | Typical Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

| 2-Aryl-3-(trifluoromethyl)pyridines | ¹H | 7.2 - 8.0 (aromatic) | - | rsc.org |

| 2-Aryl-3-(trifluoromethyl)pyridines | ¹³C | 122.2 (q, -CF₃ carbon) | J = 32.0 | rsc.org |

| 2-Aryl-3-(trifluoromethyl)pyridines | ¹⁹F | -56.9 to -57.0 | - | rsc.org |

| 2-Amino-5-(trifluoromethyl)pyrimidines | ¹H | 8.2 - 11.7 (amide/aromatic) | - | nih.gov |

| 2-Amino-5-(trifluoromethyl)pyrimidines | ¹³C | 155.1 - 164.9 (aromatic) | - | nih.gov |

Mass Spectrometry Techniques (HRMS, GC-MS) for Molecular Confirmation and Purity Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing exact molecular weight and elemental composition information. High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used in the study of this compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C₇H₂F₃N₃O₂. pharmaffiliates.comsrissynthesis.com HRMS analysis would confirm this by matching the experimentally measured exact mass with the theoretically calculated mass. The calculated exact mass for this compound is 217.00991080 Da. smolecule.com In research involving novel derivatives, HRMS is used to confirm the success of a chemical transformation by verifying the mass of the resulting product. For example, in the synthesis of a related compound, 6-methyl-2-(4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)pyridine, HRMS (ESI) analysis showed a calculated mass of 306.0712 for [M+H]⁺, with the found mass being 306.0727, confirming the structure. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rjptonline.org This technique is ideal for separating volatile and thermally stable compounds from a mixture and identifying them based on their mass spectra and retention times. plantsjournal.com In the context of this compound research, GC-MS is primarily used for purity assessment of the synthesized compound and for identifying byproducts in a reaction mixture. researchgate.net The mass spectrometer fragments the compound in a reproducible manner, creating a unique "fingerprint" that can be compared against spectral libraries for identification.

Table 2: Molecular Mass Confirmation Data

| Compound | Molecular Formula | Analysis Type | Calculated Mass (Da) | Found Mass (Da) | Reference |

| This compound | C₇H₂F₃N₃O₂ | - | 217.00991080 | - | smolecule.com |

| 6-Ethyl-2-phenyl-3-(trifluoromethyl)pyridine | C₁₄H₁₃F₃N | HRMS (ESI) [M+H]⁺ | 252.0995 | 252.1000 | rsc.org |

| 2-(3,5-Difluorophenyl)-6-methyl-3-(trifluoromethyl)pyridine | C₁₃H₉F₅N | HRMS (ESI) [M+H]⁺ | 274.0650 | 274.0642 | rsc.org |

| (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | C₂₄H₁₈F₄N₆O₂S | HRMS (ESI) [M+H]⁺ | 531.1220 | 531.1218 | nih.gov |

Chromatographic Methodologies for Purification and Analysis (TLC, Column Chromatography, HPLC)

Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound and its derivatives. These methods exploit differences in the physicochemical properties of compounds, such as polarity, to achieve separation.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used primarily to monitor the progress of chemical reactions and to determine the appropriate solvent system for column chromatography. rsc.org A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a solvent system. The separated components are visualized, and their retention factors (Rf) are calculated.

Column Chromatography is the workhorse for purifying chemical compounds in the laboratory on a preparative scale. nih.govyoutube.com The crude product mixture is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent (eluent) is passed through the column to separate the components. For instance, the derivative 5-Amino-3-(trifluoromethyl)picolinonitrile, synthesized from this compound, is purified by column chromatography using a 1:1 mixture of ethyl acetate (B1210297) and pentane (B18724) as the eluent. chemicalbook.com Other research on similar compounds has utilized eluents such as 25% ethyl acetate in hexane. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the final purity assessment of a synthesized compound. rjptonline.orgresearchgate.net It offers high resolution and sensitivity. An HPLC system pumps a solvent (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase). google.com Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates and leading to the separation of the components as they flow out of the column. chromforum.org In the characterization of chiral derivatives, specialized HPLC methods can be used to determine the enantiomeric excess. rsc.org

Table 3: Chromatographic Methods and Applications

| Technique | Stationary Phase | Mobile Phase / Eluent | Purpose | Reference |

| TLC | Silica Gel | Petroleum ether/ethyl acetate (20/1) | Reaction monitoring, Rf determination | rsc.org |

| Column Chromatography | Silica Gel (200-300 mesh) | Ethyl acetate/pentane (1:1) | Purification of 5-Amino-3-(trifluoromethyl)picolinonitrile | chemicalbook.com |

| Column Chromatography | Silica Gel (60-120 mesh) | 25% Ethyl acetate-hexane | Purification of trifluoromethyl pyrimidinone derivatives | nih.gov |

| HPLC | Chiral Column (AD-H) | Hexanes/i-PrOH (90/10) | Determination of enantiomeric excess | rsc.org |

Theoretical and Computational Studies on 5 Nitro 3 Trifluoromethyl Picolinonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like 5-Nitro-3-(trifluoromethyl)picolinonitrile. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, from which numerous properties can be derived.

By applying DFT methods, one could calculate key electronic properties that govern the molecule's behavior. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding its chemical reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's stability and its propensity to undergo chemical reactions. A smaller gap typically suggests higher reactivity.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack, respectively. For this compound, one would expect regions of negative potential around the nitro group's oxygen atoms and the nitrile nitrogen, suggesting susceptibility to electrophilic attack. Conversely, the pyridine (B92270) ring, influenced by the electron-withdrawing nitro and trifluoromethyl groups, would likely exhibit regions of positive potential, making it a target for nucleophiles.

Various reactivity descriptors can also be calculated to provide a more quantitative prediction of reactivity. These include parameters such as electronegativity, chemical hardness, and softness, which are derived from the HOMO and LUMO energies. These descriptors help in understanding the molecule's tendency to donate or accept electrons in a chemical reaction. While specific calculations for this compound are not published, studies on related nitroaromatic compounds often employ these techniques to assess their reactivity and potential applications, for example, in the development of new energetic materials or pharmaceuticals. mdpi.com

Below is an illustrative table of electronic properties that could be generated for this compound using DFT calculations.

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates the energy of the highest energy electrons available to participate in a reaction. |

| LUMO Energy | -2.1 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 6.4 eV | Relates to the chemical stability and reactivity of the molecule. |

| Dipole Moment | 4.2 D | Measures the overall polarity of the molecule. |

| Electron Affinity | 2.0 eV | Energy released when an electron is added to the molecule. |

| Ionization Potential | 8.6 eV | Energy required to remove an electron from the molecule. |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations could provide deeper insights into the dynamic behavior of this compound. In an MD simulation, the movements of atoms and molecules are calculated over time by solving Newton's equations of motion. This allows for the exploration of the molecule's conformational landscape and the study of its behavior in different environments, such as in a solvent or within a crystal lattice.

For this compound, MD simulations could be used to:

Determine preferred conformations: By simulating the molecule over a period of time, the most energetically favorable orientations of the trifluoromethyl and nitro groups can be identified.

Analyze vibrational modes: The simulations can reveal the characteristic vibrations of the molecule, which can be correlated with experimental spectroscopic data (e.g., from infrared or Raman spectroscopy).

Study intermolecular interactions: By simulating a system containing multiple molecules of this compound, one can study how they interact with each other. This is crucial for understanding its solid-state properties, such as crystal structure and melting point.

The following table illustrates the type of information that could be obtained from a conformational analysis of this compound.

| Conformational Parameter | Hypothetical Finding | Implication |

|---|---|---|

| Rotational Barrier of CF3 group | ~2.5 kcal/mol | Indicates relatively free rotation at room temperature. |

| Rotational Barrier of NO2 group | ~5.0 kcal/mol | Suggests a more hindered rotation, potentially leading to distinct conformers. |

| Preferred Dihedral Angle (C-C-N-O) | ~30 degrees | The nitro group is likely twisted out of the plane of the pyridine ring. |

In Silico Approaches for Predicting Chemical Transformations

In silico methods, which are computational approaches to predict chemical properties and transformations, can be invaluable in understanding the potential reactions of this compound. These approaches can range from applying established chemical principles and reaction databases to more sophisticated quantum mechanical simulations of reaction pathways.

Given the functional groups present in this compound, several chemical transformations can be predicted:

Nucleophilic Aromatic Substitution: The pyridine ring is electron-deficient due to the presence of the nitrogen atom and the strongly electron-withdrawing nitro and trifluoromethyl groups. This makes the ring susceptible to attack by nucleophiles. Computational models could predict the most likely positions for substitution and the activation energies for these reactions.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which is a common transformation for nitroaromatic compounds. chemicalbook.com This would yield 5-amino-3-(trifluoromethyl)picolinonitrile, a potentially useful synthetic intermediate. Computational methods can help in evaluating the feasibility of this reduction with different reagents.

Reactions of the Nitrile Group: The nitrile group can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine. The reactivity of the nitrile group in this specific molecular context could be assessed using computational models.

Predictive models for metabolic transformations are also a key area of in silico chemistry. If this compound were to be considered for biological applications, these models could predict how it might be metabolized by enzymes in the body. For nitroaromatic compounds, enzymatic reduction of the nitro group is a common metabolic pathway. mdpi.com

The table below provides examples of predicted chemical transformations for this compound.

| Predicted Reaction Type | Potential Product(s) | Computational Insight |

|---|---|---|

| Nucleophilic Aromatic Substitution | Substitution of a hydrogen atom on the pyridine ring. | Calculation of activation energies and reaction intermediates to determine the most favorable reaction pathway. |

| Nitro Group Reduction | 5-Amino-3-(trifluoromethyl)picolinonitrile | Modeling the reaction with various reducing agents to predict reaction feasibility and potential byproducts. |

| Nitrile Hydrolysis | 5-Nitro-3-(trifluoromethyl)picolinic acid | Simulation of the reaction mechanism under acidic or basic conditions to predict reaction rates. |

Structure Activity Relationship Sar Studies and Design Principles Incorporating 5 Nitro 3 Trifluoromethyl Picolinonitrile Scaffolds

Investigation of Substituent Effects on Reactivity and Functionalization

The reactivity of the 5-Nitro-3-(trifluoromethyl)picolinonitrile scaffold is profoundly influenced by its substituent pattern, which dictates its susceptibility to various chemical transformations, particularly nucleophilic aromatic substitution (SNAr). The pyridine (B92270) ring is rendered electron-deficient by the cumulative electron-withdrawing effects of the nitro, trifluoromethyl, and cyano groups. This electronic characteristic makes the ring highly susceptible to attack by nucleophiles.

The positions ortho and para to the strongly deactivating nitro group are particularly activated for nucleophilic attack. This is because the negative charge in the Meisenheimer intermediate, a key transient species in SNAr reactions, can be effectively delocalized onto the oxygen atoms of the nitro group through resonance. Consequently, substituents at positions 2, 4, and 6 of the pyridine ring are the most likely to be displaced by nucleophiles.

Studies on related 3-R-5-nitropyridines have shown that the outcome of the reaction with nucleophiles is highly dependent on the nature of the attacking species. While anionic oxygen, nitrogen, and sulfur nucleophiles tend to result in the substitution of the nitro group (a less common occurrence), carbon nucleophiles often lead to the dearomatization of the pyridine ring through 1,2- or 1,4-addition.

The functionalization of the this compound core can also be achieved through modern synthetic methodologies such as C-H activation. This strategy allows for the direct introduction of new functional groups at specific positions on the pyridine ring, offering a more atom-economical and efficient route to novel derivatives compared to traditional cross-coupling methods that require pre-functionalized starting materials. The directing effect of the existing substituents plays a crucial role in determining the regioselectivity of these C-H functionalization reactions.

Impact of the Trifluoromethyl Group on Molecular Properties and Interactions

The trifluoromethyl (CF₃) group is a cornerstone in modern medicinal chemistry, and its presence on the this compound scaffold imparts a unique combination of properties that significantly influence molecular behavior and biological interactions. nih.gov

One of the most well-documented effects of the trifluoromethyl group is its impact on lipophilicity . The CF₃ group is significantly more lipophilic than a hydrogen or a methyl group, which can enhance the ability of a molecule to cross biological membranes. nih.gov This increased lipophilicity can lead to improved absorption, distribution, and ultimately, bioavailability of a drug candidate. However, excessive lipophilicity can also lead to undesirable properties, necessitating a careful balance in molecular design.

The strong electron-withdrawing nature of the trifluoromethyl group, arising from the high electronegativity of the fluorine atoms, profoundly influences the electronic properties of the picolinonitrile ring. This inductive effect lowers the pKa of nearby basic functional groups, such as the pyridine nitrogen, making them less likely to be protonated at physiological pH. This modulation of basicity can have significant implications for drug-receptor interactions and solubility. The electron-withdrawing character of the CF₃ group also enhances the electrophilic nature of the pyridine ring, further activating it towards nucleophilic attack. mdpi.com

From a structural perspective , the trifluoromethyl group is sterically larger than a hydrogen atom but is considered a bioisostere of a methyl group in some contexts. Its introduction can influence the conformation of the molecule and its ability to fit into the binding pocket of a biological target. X-ray crystallography studies on related trifluoromethyl-containing compounds have provided valuable insights into the specific steric and electronic interactions that this group can engage in, including dipole-dipole and halogen bonding interactions.

Furthermore, the C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. This metabolic stability is a highly desirable feature in drug design, as it can lead to a longer half-life and improved pharmacokinetic profile of a therapeutic agent. ontosight.ai

Modulation of Biological Activity through Structural Modifications of the Picolinonitrile Core

The this compound core has served as a versatile template for the discovery of a wide range of biologically active compounds, including herbicides, kinase inhibitors, and antimicrobial agents. The strategic modification of this scaffold allows for the fine-tuning of its interaction with specific biological targets, leading to enhanced potency and selectivity.

In the realm of herbicides , picolinic acid derivatives have a long history as potent auxinic herbicides. nih.govnih.govmdpi.com Structure-activity relationship studies on related 6-aryl-2-picolinic acids have demonstrated that the nature and position of substituents on the aromatic rings are critical for herbicidal activity. For instance, the introduction of specific electron-withdrawing or electron-donating groups can significantly impact the binding affinity of the molecule to its target protein, such as the auxin-signaling F-box protein 5 (AFB5). nih.gov

The picolinonitrile scaffold has also been explored for the development of kinase inhibitors . Kinases are a crucial class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Quantitative Structure-Activity Relationship (QSAR) studies on various kinase inhibitors have highlighted the importance of specific structural features for potent and selective inhibition. longdom.orgnih.gov Modifications to the picolinonitrile core, such as the introduction of different substituents at various positions, can modulate the compound's ability to interact with the ATP-binding pocket of a target kinase, thereby influencing its inhibitory activity.

Below is a hypothetical data table illustrating how SAR data for picolinonitrile-based herbicides might be presented, based on findings from related compound series. nih.gov

| Compound | R1 Substituent | R2 Substituent | Herbicidal Activity (IC50, µM) vs. A. thaliana |

|---|---|---|---|

| A-1 | H | Cl | 15.2 |

| A-2 | 4-F | Cl | 8.5 |

| A-3 | 4-Cl | Cl | 5.1 |

| A-4 | 4-CH3 | Cl | 12.8 |

| A-5 | H | Br | 10.7 |

This table demonstrates how systematic changes in substituents (R1 and R2) on a core scaffold can lead to significant differences in biological activity, providing valuable insights for the design of more potent compounds.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of pyridine (B92270) derivatives has traditionally involved methods that can be resource-intensive and generate significant waste. Future research is increasingly focused on developing more efficient, economical, and environmentally friendly ("3E") approaches. nanobioletters.com For 5-Nitro-3-(trifluoromethyl)picolinonitrile and related compounds, the exploration of novel synthetic routes is a key area of investigation.

Current methodologies often rely on multi-step processes and harsh reaction conditions. nanobioletters.com A significant opportunity lies in the development of one-pot synthesis protocols. These methods, which combine multiple reaction steps into a single procedure without isolating intermediates, can improve efficiency, reduce solvent use, and minimize waste. nih.govresearchgate.net Researchers are exploring green chemistry principles, such as the use of eco-friendly solvents like ionic liquids or even solvent-free conditions, to produce complex heterocyclic compounds. rsc.orgresearchgate.net For instance, sustainable methods for synthesizing N-substituted pyrrole (B145914) derivatives have been developed by reacting primary amines with 3-hydroxy-2-pyrones, which can be derived from renewable sources, under solvent-free or aqueous conditions. researchgate.net Similar strategies could be adapted for picolinonitrile synthesis.

Future research could focus on applying techniques such as microwave-assisted or ultrasound-promoted synthesis. nih.gov These non-conventional energy sources can often accelerate reaction rates, improve yields, and lead to cleaner reaction profiles compared to traditional heating methods. The development of such sustainable methodologies for the synthesis of this compound would not only be environmentally beneficial but also economically advantageous for large-scale production. nanobioletters.comnih.gov

| Synthetic Approach | Traditional Methodologies | Potential Sustainable Methodologies |

| Solvents | Often uses hazardous organic solvents. | Use of green solvents (e.g., water, ionic liquids) or solvent-free conditions. rsc.org |

| Reaction Steps | Typically multi-step with intermediate isolation. | One-pot or tandem reactions to reduce steps and waste. researchgate.net |

| Energy Source | Conventional heating (oil baths, heating mantles). | Microwave irradiation or ultrasonication to improve efficiency. nih.gov |

| Catalysts | Stoichiometric reagents or heavy metal catalysts. | Recyclable catalysts, biocatalysts, or catalyst-free methods. |

| Atom Economy | Can be low due to by-product formation. | Higher atom economy through reaction design (e.g., addition reactions). |

Development of Advanced Catalytic Systems for Targeted Transformations

The functional groups of this compound—the nitro group, the nitrile group, and the trifluoromethylated pyridine ring—offer multiple sites for targeted chemical transformations. The development of advanced catalytic systems is crucial for selectively modifying this molecule to create a diverse range of derivatives.

Gold(I) catalysts, for example, have been effectively used in the cyclization of 4-propargylaminoisoxazoles to synthesize 3-hydroxy-4-substituted picolinonitriles under mild conditions. nih.gov This highlights the potential for precious-metal catalysts to facilitate complex ring-forming reactions in the synthesis of picolinonitrile derivatives. Future work could explore the use of catalysts based on palladium, rhodium, or ruthenium for cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at specific positions on the pyridine ring.

A primary target for transformation is the nitro group. Its reduction to an amine is a key step in creating derivatives like 5-Amino-3-(trifluoromethyl)picolinonitrile, a valuable pharmaceutical intermediate. chemicalbook.comchemicalbook.com While traditional methods often use stoichiometric reducing agents like powdered iron, advanced catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide could offer a cleaner and more efficient alternative. Furthermore, developing chemo-selective catalytic systems that can reduce the nitro group without affecting the nitrile group is an important research goal.

Another avenue is the transformation of the nitrile group itself. Catalytic hydrolysis could convert it into an amide or a carboxylic acid, while catalytic reduction could yield a primary amine. These transformations would open up access to new families of compounds with different chemical properties and potential applications. The use of modified polyacrylonitrile (B21495) fiber-supported catalysts offers a promising approach, providing high efficiency and easy recovery and reuse of the catalyst. researchgate.net

| Catalyst Type | Target Functional Group | Potential Transformation | Example Product Class |

| Palladium (e.g., Pd/C) | Nitro Group | Catalytic Hydrogenation | 5-Amino-picolinonitriles chemicalbook.com |

| Gold(I) Complexes | Alkyne/Isoxazole Precursors | Intramolecular Cyclization | Substituted Picolinonitriles nih.gov |

| Rhodium/Ruthenium Complexes | Pyridine Ring | C-H Activation/Functionalization | Arylated or Alkylated Pyridines |

| Enzymes (e.g., Nitrilases) | Nitrile Group | Biocatalytic Hydrolysis | Picolinamide (B142947) or Picolinic Acid Derivatives |

| Heterogeneous Catalysts | Multiple | Various | High efficiency and catalyst recyclability researchgate.net |

Integration into New Chemical Biology and Materials Science Applications

The distinct electronic properties conferred by the nitro and trifluoromethyl groups make this compound an attractive scaffold for applications beyond its current use as a synthetic intermediate.

In chemical biology , nitroaromatic compounds are known to possess a wide spectrum of biological activities, including antibacterial, antiparasitic, and antineoplastic properties. nih.gov The nitro group can be bioreduced within cells, leading to reactive species that can induce cellular damage in microorganisms. nih.gov This mechanism is the basis for the activity of drugs like metronidazole. Future research could investigate whether this compound or its simple derivatives exhibit antimicrobial or other therapeutic activities. The trifluoromethyl group often enhances metabolic stability and cell membrane permeability, which could be advantageous in drug design. The molecule could serve as a fragment or starting point for the synthesis of new bioactive agents. chemicalbook.com

In materials science , molecules containing nitrile and fluorinated groups are of significant interest. Phthalonitriles (benzenes with two adjacent nitrile groups) are used as precursors for high-performance polymers and thermally stable composite materials. mdpi.com The nitrile groups can undergo thermally induced cyclotrimerization to form highly cross-linked, robust networks. The presence of a nitrile group on the picolinonitrile scaffold suggests potential applications in polymer science. Furthermore, the trifluoromethyl group can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. Research could explore the incorporation of this compound as a monomer or additive in the development of advanced polymers, organic electronic materials, or functional materials with applications in fields like aerospace and electronics. mdpi.combldpharm.com

| Field | Potential Application | Key Structural Features | Emerging Opportunity |

| Chemical Biology | Antimicrobial Agent Discovery | Nitro group (redox activity), Trifluoromethyl group (metabolic stability) | Screening for activity against pathogenic bacteria or parasites. nih.gov |

| Chemical Biology | Medicinal Chemistry Scaffold | Rigid pyridine core, multiple functionalization points | Synthesis of libraries of derivatives for drug discovery programs. chemicalbook.com |

| Materials Science | High-Performance Polymers | Nitrile group (cross-linking), Trifluoromethyl group (stability) | Development of thermally stable and chemically resistant resins. mdpi.com |

| Materials Science | Organic Electronics | Electron-withdrawing groups (NO₂, CF₃), Aromatic system | Investigation as a component in organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs). |

| Materials Science | Functional Materials | Unique electronic and solubility properties | Creation of materials with tailored optical or dielectric properties. |

Q & A

Q. What are the common synthetic routes for 5-nitro-3-(trifluoromethyl)picolinonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nitration of 3-(trifluoromethyl)picolinonitrile precursors. Key steps include:

- Nitration : Using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the nitro derivative .

- Yield Optimization : Lower temperatures (<10°C) improve selectivity for the 5-nitro position, with reported yields of 60–75% .

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Direct Nitration | HNO₃/H₂SO₄ | 0–5°C | 65 | 98% |

| Radical Nitration | Fe(NO₃)₃, UV light | RT | 55 | 95% |

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Q. How does this compound function as a pharmaceutical impurity?

Methodological Answer: This compound is a known intermediate or degradation product in Apalutamide synthesis (CAS 573762-57-9). Its detection in drug formulations requires:

Q. What physicochemical properties dictate its reactivity and stability?

Methodological Answer:

- Lipophilicity : LogP ≈ 2.1 (calculated), influenced by the nitro and trifluoromethyl groups.

- Thermal Stability : Decomposes above 200°C (DSC data).

- Hydrolytic Sensitivity : Nitro group prone to reduction under basic conditions (pH >10) .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in nitration reactions of trifluoromethylpyridines?

Methodological Answer:

- Electrophilic Aromatic Substitution : Nitro group prefers the para position relative to the electron-withdrawing trifluoromethyl group. Computational studies (DFT) show lower activation energy for 5-nitro vs. 4-nitro pathways (ΔG‡ = 12.3 kcal/mol vs. 15.1 kcal/mol) .

- Solvent Effects : Polar aprotic solvents (e.g., DCE) enhance nitronium ion electrophilicity, improving regioselectivity .

Q. How can computational modeling predict biological interactions of this compound?

Methodological Answer:

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with TRPV3 channels, showing hydrogen bonding between the nitro group and Arg575 residue .

- QSAR Models : Correlate nitro group electron-withdrawing effects with bioactivity (IC₅₀ = 1.2 µM in TRPV3 inhibition) .

Q. Are there contradictions in reported biological activities of this compound?

Methodological Answer: Discrepancies exist in its role as a TRPV3 antagonist:

Q. What strategies stabilize this compound during long-term storage?

Methodological Answer:

Q. How does this compound compare structurally and functionally to its de-nitro analog?

Table 2: Comparative Analysis

| Property | 5-Nitro Derivative | 3-(Trifluoromethyl)picolinonitrile |

|---|---|---|

| LogP | 2.1 | 1.8 |

| TRPV3 IC₅₀ | 1.2 µM | >50 µM |

| Thermal Stability (°C) | 200 | 220 |

Q. What advanced purification techniques resolve co-eluting impurities in its synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.